molecular formula C28H38FN5 B611594 UPCDC30245

UPCDC30245

カタログ番号: B611594
分子量: 463.6 g/mol
InChIキー: LZHXZCVDLATFAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antiviral Applications

One of the most significant applications of UPCDC30245 is its antiviral effect against coronaviruses. Research indicates that this compound can inhibit viral entry into host cells, demonstrating a concentration-dependent reduction in viral titers. The minimum effective concentration for inhibiting coronavirus infection was identified at 0.6 µM . This positions this compound as a promising candidate for further development in treating viral infections.

Cancer Therapy

This compound shows potential as a therapeutic agent against p97-mutant cancers, particularly those resistant to ATP-competitive inhibitors. Its ability to induce distinct cellular responses, such as increasing levels of LC3-II (a marker for autophagy) while having minimal effects on ubiquitination pathways, suggests that it may overcome resistance mechanisms seen with other therapies .

Case Study 1: Antiviral Efficacy

In a study involving H1299 cells infected with HCoV-229E (a coronavirus), this compound was shown to significantly reduce viral RNA levels when administered before or during infection. The compound's efficacy was enhanced when combined with remdesivir, indicating potential for synergistic effects in antiviral strategies .

Case Study 2: Cancer Cell Line Analysis

Proteomic analysis of HCT116 cells treated with this compound revealed significant dysregulation of proteins associated with autophagy and lysosomal function. A total of 900 differentially expressed proteins were identified, with functional enrichment analysis linking these proteins to critical cellular processes such as metabolism and membrane trafficking . This study underscores the compound's potential role in cancer therapy by targeting unique pathways that are not affected by existing p97 inhibitors.

Data Tables

Application AreaKey FindingsReferences
AntiviralInhibits viral entry; effective at 0.6 µM
Cancer TherapyOvercomes resistance in p97-mutant cancers
Proteomic Changes900 proteins dysregulated; linked to autophagy

類似化合物との比較

UPCDC-30245 is compared with other p97 inhibitors, such as CB-5083 and NMS-873:

UPCDC-30245’s unique ability to block endo-lysosomal degradation and exhibit antiviral effects sets it apart from these similar compounds .

準備方法

UPCDC-30245の合成には、フェニルインドール系化合物の調製が含まれます。 特定の合成経路と反応条件は、文献では容易に入手できません。 UPCDC-30245は、高純度(≥99.0%)で製造され、固体および溶液など、さまざまな形態で入手可能であることが知られています 。 工業生産方法には、化合物品質と一貫性を確保するための精製と特性評価の手順を含む、標準的な有機合成技術が使用される可能性があります。

生物活性

UPCDC-30245 is an allosteric inhibitor of the p97 ATPase, a protein that plays a crucial role in various cellular processes, including protein degradation and autophagy. This compound has gained attention due to its unique biological activities, particularly its ability to block endo-lysosomal degradation and its potential applications in cancer therapy and antiviral strategies.

UPCDC-30245 exhibits a distinct mechanism of action compared to other p97 inhibitors such as CB-5083 and NMS-873. Unlike these ATP-competitive inhibitors, UPCDC-30245 does not significantly affect the unfolded protein response (UPR) or endoplasmic-reticulum-associated degradation (ERAD). Instead, it primarily influences autophagic pathways by increasing the levels of lipidated microtubule-associated proteins (LC3-II), indicating enhanced autophagy flux .

Key Findings from Proteomic Analysis

A comprehensive proteomic analysis conducted on HCT116 cells treated with UPCDC-30245 revealed significant changes in protein expression. The study identified 900 differentially expressed proteins (DEPs), with 412 proteins upregulated and 239 downregulated following treatment. Notably, many of these proteins were linked to lysosomal function and autophagy pathways, suggesting that UPCDC-30245 disrupts normal endo-lysosomal degradation processes .

Table 1: Summary of Differentially Expressed Proteins (DEPs) in HCT116 Cells Treated with UPCDC-30245

Protein CategoryNumber of DEPsFunctional Role
Upregulated412Autophagy, lysosomal function
Downregulated239Protein degradation pathways

Inhibition of Endo-Lysosomal Degradation

The compound inhibits the formation of early endosomes and reduces lysosomal acidity, which are critical for the normal functioning of lysosomes. This inhibition leads to the accumulation of proteins typically degraded by lysosomal pathways, such as amyloid precursor protein (APP) and low-density lipoprotein receptor (LDLR) . The dysregulation of these pathways highlights the potential of UPCDC-30245 as a therapeutic agent in conditions where lysosomal function is compromised.

Anticancer Activity

Research indicates that UPCDC-30245 may serve as a promising alternative for treating p97-mutant cancers resistant to conventional ATP-competitive inhibitors. In studies involving resistant HCT116 cell lines, UPCDC-30245 demonstrated a potency that was 30-fold higher than CB-5083 . The compound's unique properties allow it to effectively inhibit cancer cell proliferation while minimizing cytotoxic effects.

Table 2: Comparative Potency of p97 Inhibitors on HCT116 Cell Lines

InhibitorIC50 (nM)Resistance Factor
CB-508310-
NMS-8732630-fold higher
UPCDC-3024530030-fold higher

Antiviral Properties

UPCDC-30245 has also been shown to exhibit antiviral effects against coronaviruses by blocking viral entry into host cells. In experimental setups, it reduced viral titers in a concentration-dependent manner, demonstrating efficacy at low micromolar concentrations. This antiviral activity is attributed to its ability to disrupt endo-lysosomal pathways critical for virus entry .

Case Studies and Applications

Several studies have explored the potential applications of UPCDC-30245 beyond cancer therapy:

  • Cancer Therapeutics : Its ability to inhibit proliferation in resistant cancer cell lines suggests that UPCDC-30245 could be developed as a treatment option for patients with p97-related malignancies.
  • Antiviral Strategies : The compound's effectiveness in reducing coronavirus infection rates positions it as a candidate for further research in antiviral drug development.
  • Lysosomal Storage Disorders : Given its impact on lysosomal function, UPCDC-30245 may offer insights into treating diseases characterized by lysosomal dysfunction.

特性

IUPAC Name

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHXZCVDLATFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UPCDC30245
Reactant of Route 2
UPCDC30245
Reactant of Route 3
Reactant of Route 3
UPCDC30245
Reactant of Route 4
UPCDC30245
Reactant of Route 5
Reactant of Route 5
UPCDC30245
Reactant of Route 6
UPCDC30245

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。